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Abstract
(-)-Albine is a quinolizidine alkaloid naturally occurring in various species of the Lupinus genus.

As a member of a class of biologically active compounds, a thorough understanding of its

physical and chemical properties is essential for research, drug discovery, and quality control

applications. This technical guide provides a comprehensive overview of the known

physicochemical characteristics of (-)-Albine, details generalized experimental protocols for its

isolation and characterization, and presents a logical workflow for these processes. While

extensive data on its specific biological activities and mechanisms of action are still emerging,

this document consolidates currently available computed data and established analytical

principles to serve as a foundational resource for the scientific community.

Chemical and Physical Properties
(-)-Albine is a tetracyclic alkaloid featuring a quinolizidine core. Its structure includes an α,β-

unsaturated lactam and a prop-2-enyl side chain, contributing to its specific stereochemistry

and reactivity. While experimentally determined physical properties such as melting point,

boiling point, and specific solubility are not readily available in public scientific literature, a

significant amount of data has been calculated through computational models, providing

valuable estimates.
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Foundational Data
The fundamental identifiers and structural properties of (-)-Albine are summarized below.

Property Value Citation

Molecular Formula C₁₄H₂₀N₂O [1]

Molecular Weight 232.32 g/mol [1]

IUPAC Name

(1R,2R,9S,12R)-12-prop-2-

enyl-7,11-

diazatricyclo[7.3.1.0²,⁷]tridec-5-

en-4-one

CAS Number 53915-26-7

Natural Occurrence
Lupinus albus, Lupinus

pilosus, Lupinus angustifolius
[1][2]

Computed Physicochemical Data
The following table summarizes key physicochemical properties of (-)-Albine computed by

PubChem. These values are predictive and serve as estimates for experimental design.
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Property Computed Value

XLogP3 1.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 2

Exact Mass 232.157563266 Da

Monoisotopic Mass 232.157563266 Da

Topological Polar Surface Area 32.3 Å²

Heavy Atom Count 17

Complexity 363

Spectroscopic Profile
Detailed experimental spectra for (-)-Albine are not widely published. However, based on its

known structure, a characteristic spectroscopic profile can be predicted. This information is

crucial for its identification and structural elucidation following isolation or synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of (-)-Albine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid

tetracyclic structure. Key predicted signals include:

Vinylic Protons (=CH-): Resonances expected in the downfield region of δ 5.0-6.5 ppm.

The proton on the carbon adjacent to the nitrogen in the unsaturated lactam ring would

appear in this range.[3][4][5]

Allylic Protons (-CH₂-CH=CH₂): Signals for the protons on the prop-2-enyl group would be

observed.[3][4][5]
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Protons Alpha to Nitrogen (N-CH): Multiple signals for protons on carbons adjacent to the

nitrogen atoms are expected in the δ 2.5-4.0 ppm range, deshielded by the

electronegative nitrogen.[3][4][5]

Aliphatic Protons (-CH₂-, -CH-): A complex series of overlapping signals in the upfield

region of δ 1.0-2.5 ppm corresponding to the remaining protons of the quinolizidine

skeleton.[3][4][5]

¹³C NMR Spectroscopy: The carbon spectrum provides information on each unique carbon

environment. Expected chemical shifts include:

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 160-180 ppm is

characteristic of the lactam carbonyl.[6][7]

Alkene Carbons (C=C): Resonances for the two sp² hybridized carbons of the double bond

are expected between δ 100-150 ppm.[6][7]

Carbons Alpha to Nitrogen (N-C): Signals for carbons directly bonded to nitrogen atoms

would appear in the δ 40-65 ppm range.[6][7]

Aliphatic Carbons (-CH₂-, -CH-): The remaining sp³ hybridized carbons of the skeleton

would produce signals in the δ 20-50 ppm range.[6][7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of (-)-Albine is expected to show the following characteristic absorption bands:
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Characteristics Citation

N-H Stretch (Amide) ~3200-3400
Moderate, potentially

broad band

C-H Stretch (sp² C-H) 3000-3100

Weak to medium

intensity, sharp

peak(s)

[8][9][10][11]

C-H Stretch (sp³ C-H) 2850-3000
Strong, multiple sharp

peaks
[8][9][10][11]

C=O Stretch

(Lactam/Amide)
~1650-1690

Strong, sharp

absorption; a key

diagnostic peak

[12]

C=C Stretch (Alkene) ~1640-1680
Medium to weak

intensity
[8][9][10][11]

C-N Stretch ~1000-1250 Medium intensity

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

aiding in identification.

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak

would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight,

m/z 232. Due to the nitrogen rule (an odd number of nitrogen atoms results in an even

molecular weight), this peak is expected.

Fragmentation Pattern: The rigid quinolizidine skeleton is expected to produce a

characteristic fragmentation pattern. Common fragmentation pathways for such alkaloids

involve the loss of the side chain (loss of allyl group, -41 Da) and cleavages of the ring

system, particularly bonds alpha to the nitrogen atoms.[13][14][15]

Experimental Protocols
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The following sections detail generalized but comprehensive protocols for the isolation and a

potential synthetic strategy for (-)-Albine. These are based on established methods for

quinolizidine alkaloids.[1][16][17][18]

Protocol for Isolation from Lupinus Seeds
This protocol describes a standard acid-base extraction method for isolating quinolizidine

alkaloids from plant material.

Preparation of Plant Material:

Grind dried Lupinus albus seeds to a fine powder (e.g., using a high-speed mill).

Defat the resulting flour by Soxhlet extraction or repeated washing with a non-polar

solvent like n-hexane for several hours to remove lipids. Air-dry the defatted material.

Acidic Extraction:

Macerate the defatted lupin powder in an acidic solution (e.g., 0.5 M HCl or 5% acetic

acid) at a ratio of 1:10 (w/v).

Stir the mixture at room temperature for at least 12-24 hours to ensure complete

protonation and extraction of the alkaloids into the aqueous phase.

Filter the mixture through cheesecloth and then filter paper (e.g., Whatman No. 1) to

remove solid plant material. Centrifugation can be used to aid separation.

Basification and Solvent Extraction:

Transfer the acidic aqueous extract to a large separatory funnel.

Slowly add a base (e.g., concentrated ammonium hydroxide or 2 M NaOH) while cooling

and stirring until the pH reaches 10-11. This deprotonates the alkaloids, making them

soluble in organic solvents.

Extract the basified aqueous phase three to five times with a water-immiscible organic

solvent, such as dichloromethane (DCM) or chloroform. Pool the organic extracts.
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Purification and Concentration:

Wash the combined organic extracts with brine (saturated NaCl solution) to remove

residual water.

Dry the organic phase over an anhydrous salt, such as anhydrous sodium sulfate

(Na₂SO₄).

Filter off the drying agent and concentrate the crude alkaloid extract under reduced

pressure using a rotary evaporator.

Chromatographic Separation:

Subject the crude extract to column chromatography on silica gel or alumina.

Elute with a gradient solvent system, starting with a less polar solvent (e.g., DCM) and

gradually increasing the polarity (e.g., by adding methanol; DCM:MeOH 99:1 to 90:10).

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate

solvent system and a visualizing agent (e.g., Dragendorff's reagent, which gives an

orange-brown spot for alkaloids).

Combine fractions containing the compound with the target Rf value for (-)-Albine.

Final Purification:

Further purify the combined fractions using preparative TLC or High-Performance Liquid

Chromatography (HPLC) to obtain pure (-)-Albine.

Confirm the identity and purity of the isolated compound using the spectroscopic methods

outlined in Section 2.

General Strategy for Enantioselective Synthesis
The enantioselective synthesis of complex alkaloids like (-)-Albine is a significant challenge.

While a specific total synthesis for (-)-Albine is not prominently documented, strategies for

related quinolizidine alkaloids often rely on building the chiral piperidine core first, followed by
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annulation to complete the bicyclic or tricyclic system. A representative approach could involve

the following key steps.[16][18]

Chiral Building Block Formation: Start with a commercially available chiral starting material,

such as a phenylglycinol-derived lactam, to establish the initial stereocenter.

Stereocontrolled Alkylation: Introduce substituents onto the piperidine ring precursor. This

can be achieved via stereoselective alkylation of an enolate or a related nucleophilic species.

For (-)-Albine, this would involve introducing the precursor to the prop-2-enyl side chain.

Ring Closure/Annulation: Perform an intramolecular cyclization reaction to form the

additional rings of the quinolizidine skeleton. This could involve reactions like intramolecular

Michael additions, Mannich reactions, or ring-closing metathesis.

Functional Group Manipulation: Modify functional groups as needed. This may include

reduction of amides or esters, protection/deprotection of functional groups, and introduction

of the α,β-unsaturation in the lactam ring.

Final Deprotection and Purification: Remove any protecting groups and purify the final

product using chromatographic techniques (e.g., HPLC) to yield enantiomerically pure (-)-
Albine.

Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and characterization of

(-)-Albine from its natural source.
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Caption: Workflow for Isolation and Characterization of (-)-Albine.

Biological Activity
Quinolizidine alkaloids as a class are known for a wide range of biological activities, primarily

acting as protective agents for the plant against herbivores and pathogens.[12] Their

mechanisms of action often involve interaction with neurotransmitter receptors, particularly

nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects in insects. However,

specific studies detailing the biological activity, mechanism of action, or involvement in any

signaling pathways for (-)-Albine are limited. Further research is required to elucidate its

pharmacological profile and potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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